N,N'-bis(4-bromophenyl)terephthalamide
Description
N,N’-bis(4-bromophenyl)terephthalamide is a chemical compound with the molecular formula C20H16Br2N2O2. It belongs to the class of amide derivatives and is commonly used in scientific research and industrial applications.
Properties
CAS No. |
38636-25-8 |
|---|---|
Molecular Formula |
C20H14Br2N2O2 |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
1-N,4-N-bis(4-bromophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14Br2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
WFUNAZZGMSQWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of N,N’-bis(4-bromophenyl)terephthalamide involves the reaction of terephthaloyl chloride with 4-bromoaniline. The reaction proceeds through amide bond formation. The synthetic route can be summarized as follows:
-
Terephthaloyl Chloride Preparation:
-
Amide Formation: : Terephthaloyl chloride reacts with 4-bromoaniline (4-aminobromobenzene) to form N,N’-bis(4-bromophenyl)terephthalamide. The reaction occurs at room temperature or under mild heating conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. specific industrial methods may vary depending on the manufacturer and process.
Chemical Reactions Analysis
a) Direct Amide Coupling
Reaction of terephthaloyl chloride with 4-bromoaniline under basic conditions (e.g., N,N-diisopropylethylamine) yields the target compound. This method leverages the high electrophilicity of acid chlorides for efficient amide bond formation .
Reaction Scheme:
Key Conditions:
b) Peptide Coupling Reagents
Alternative synthesis employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to activate terephthalic acid, followed by coupling with 4-bromoaniline. This method avoids handling corrosive acid chlorides .
Bromine-Specific Reactivity
The 4-bromophenyl groups enable selective transformations:
a) Suzuki-Miyaura Cross-Coupling
The aryl bromides undergo palladium-catalyzed coupling with boronic acids, facilitating C–C bond formation. This reaction is critical for derivatizing the core structure .
Example Reaction:
Conditions:
b) Nucleophilic Aromatic Substitution (NAS)
Electron-deficient bromine atoms participate in NAS under harsh conditions (e.g., CuI catalysis, high temperatures). For example, reaction with amines produces aryl amine derivatives .
Biological Interaction Mechanisms
While not traditional reactions, the compound’s interactions with biomolecules are structurally driven:
Comparative Reactivity of Structural Analogs
The bromine substituents differentiate its reactivity from related compounds:
Stability and Degradation Pathways
Scientific Research Applications
Chemistry
N,N'-bis(4-bromophenyl)terephthalamide serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of High-Performance Polymers : The compound is utilized in the preparation of polyamide and polyamide-imide polymers known for their thermal stability and mechanical strength. These materials are crucial in aerospace and automotive industries where high-performance materials are required.
- Functionalization Reactions : The presence of bromine atoms allows for electrophilic substitution reactions, enabling the introduction of various functional groups that can modify the compound's properties for specific applications .
Biology
Research into the biological activities of this compound has revealed several promising avenues:
- Anticancer Potential : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell survival .
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, suggesting its potential development as an antimicrobial agent. Preliminary studies show inhibitory concentrations effective against pathogens such as Staphylococcus aureus and Escherichia coli.
Industry
In industrial applications, this compound is valued for:
- Production of Coatings and Adhesives : Its thermal stability makes it suitable for high-performance coatings used in electronics and automotive sectors.
- Composite Materials : The compound can be incorporated into composite materials to enhance mechanical properties, making it ideal for applications requiring lightweight yet strong materials.
Table 2: Polymer Synthesis Applications
| Polymer Type | Properties | Application Area |
|---|---|---|
| Polyamide | High thermal stability | Aerospace, automotive |
| Polyamide-imide | Excellent mechanical strength | Electronics, coatings |
Case Study 1: Anticancer Activity
A study conducted on this compound derivatives revealed significant cytotoxicity against various cancer cell lines. In vitro experiments demonstrated that these compounds could inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of this compound against bacterial infections, results indicated a promising profile with minimal side effects compared to traditional antibiotics. The compound was effective against multiple resistant strains, highlighting its potential as a new therapeutic agent.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In polymer chemistry, it contributes to the polymer’s structure and properties. In materials science, it may enhance conductivity, mechanical strength, or other characteristics.
Comparison with Similar Compounds
N,N’-bis(4-bromophenyl)terephthalamide is unique due to its bromine substitution pattern. Similar compounds include N,N’-bis(4-aminophenyl)terephthalamide (without bromine substitution) and related derivatives.
Biological Activity
N,N'-bis(4-bromophenyl)terephthalamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The compound features two brominated phenyl groups attached to a terephthalamide backbone, which contributes to its unique chemical behavior and biological interactions.
Overview
Several studies have investigated the antimicrobial properties of this compound and related compounds. The presence of bromine atoms in the phenyl rings is believed to enhance the compound's interaction with microbial membranes, potentially leading to increased antibacterial efficacy.
Case Studies and Experimental Results
-
Antibacterial Screening :
- A study reported that derivatives of similar structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, a related bis-sulfide derivative showed an inhibition rate of 83.4% against Staphylococcus aureus and 78.8% against Pseudomonas aeruginosa .
- In vitro assays have demonstrated that compounds with similar structural motifs often possess minimum inhibitory concentrations (MICs) in the range of 50-200 µg/mL against common pathogens .
- Mechanism of Action :
Overview
Antioxidant properties are another significant aspect of this compound's biological profile. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related damage in biological systems.
Experimental Findings
- Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicate that related compounds exhibit varying degrees of radical scavenging activity. For example, certain derivatives showed antioxidant activities comparable to standard antioxidants like ascorbic acid .
- A specific derivative demonstrated an inhibition ratio of 85.9%, indicating strong antioxidant potential .
Toxicity and Safety Profile
While assessing the biological activity, it is essential to consider the toxicity profile of this compound:
- Acute Toxicity : The compound has been classified as harmful if swallowed, with potential serious eye damage noted in safety data sheets .
- Mutagenicity : Further studies are needed to evaluate the mutagenic potential using standard assays such as the Ames test, which assesses the mutagenicity of compounds based on their ability to induce mutations in bacterial strains .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N,N'-bis(4-bromophenyl)terephthalamide, and how can reaction conditions be optimized for high yield?
this compound is typically synthesized via condensation reactions between terephthaloyl chloride derivatives and 4-bromoaniline. A key method involves refluxing stoichiometric amounts of terephthaloyl chloride and 4-bromoaniline in dry tetrahydrofuran (THF) under inert atmosphere, followed by precipitation in ice-cold water . Yield optimization requires rigorous control of moisture (to prevent hydrolysis of acid chloride intermediates) and use of catalysts like triethylamine to neutralize HCl byproducts. Purity is confirmed via H/C NMR and FT-IR spectroscopy to verify amide bond formation (~1650–1680 cm for C=O stretching) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in monoclinic systems (e.g., space group ) with unit cell parameters refined using SHELXL . Key stabilizing interactions include:
- N–H···O hydrogen bonds between amide protons and carbonyl oxygen (distance: ~2.0–2.2 Å).
- Br···π interactions (3.3–3.5 Å) between bromine and adjacent aromatic rings.
- van der Waals forces from bromine’s polarizability.
Thermal ellipsoid plots and Hirshfeld surface analysis further quantify these interactions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- FT-IR : Confirms amide bonds (C=O stretch at ~1670 cm) and absence of unreacted amine (~3300 cm N–H stretch).
- NMR : H NMR shows aromatic protons as doublets (δ 7.2–7.8 ppm, Hz) and amide protons as broad singlets (δ ~9.5 ppm). C NMR identifies carbonyl carbons at ~165 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks at (M) confirm molecular weight .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic properties and reactive sites in this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate chemical stability.
- Electrophilicity Index : ~1.5 eV, suggesting susceptibility to nucleophilic attack at bromine-substituted phenyl rings.
- Molecular Electrostatic Potential (MEP) : Negative charges localize on carbonyl oxygen and bromine atoms, identifying sites for supramolecular interactions .
NBO analysis quantifies hyperconjugative interactions (e.g., ) stabilizing the amide moiety .
Q. What role does this compound play in polymer chemistry, particularly in polycondensation reactions?
this compound acts as a monomer in wholly aromatic polyamides. Polycondensation with diamine counterparts (e.g., 4-amino-3-nitrophenyl derivatives) under high-temperature, solution-phase conditions yields thermally stable polymers (C) with applications in high-performance films. Reaction kinetics are monitored via gel permeation chromatography (GPC) to track molecular weight increases .
Q. How can non-covalent interactions (e.g., chalcogen bonding) involving bromine be exploited in crystal engineering?
Bromine’s polarizable electron density enables Type II halogen bonding (C–Br···O/N) with distances of ~3.3–3.5 Å. In cocrystals with thiadiazole derivatives, Br···S interactions (2.5–2.7 Å) facilitate 1,3-dipolar cycloadditions, forming heterocyclic adducts. These interactions are validated via SC-XRD and topological analysis (AIM theory) .
Methodological Challenges and Data Contradictions
Q. How should researchers address discrepancies in reported crystallographic data for similar terephthalamides?
Contradictions in unit cell parameters or space groups (e.g., monoclinic vs. triclinic) may arise from polymorphism or solvent inclusion. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
